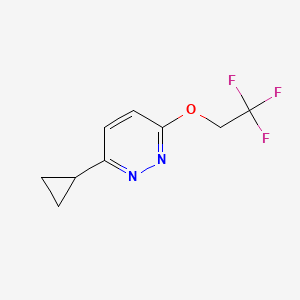

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a trifluoroethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of a pyridazine derivative with cyclopropyl and trifluoroethoxy substituents. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropyl and trifluoroethoxy reagents under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyclopropane moiety in this compound is highly reactive, making oxidation a primary reaction pathway. Studies on cyclopropane-containing hydrocarbons demonstrate that C(sp³)–H oxidation can occur at positions α to the cyclopropane ring .

Mechanism and Conditions

-

Catalyst : Manganese complexes with aminopyridine tetradentate ligands (e.g., [Mn(OTf)₂(TIPSpdp)]) in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE).

-

Oxidant : Hydrogen peroxide (H₂O₂).

-

Key Observations :

Example Reaction Outcomes

| Solvent | Co-ligand | Dominant Product |

|---|---|---|

| HFIP | AcOH | Unrearranged esters |

| TFE | – | Rearranged ethers |

Substitution Reactions

The trifluoroethoxy group at position 6 and the cyclopropyl group at position 3 are potential sites for nucleophilic or electrophilic substitution.

Nucleophilic Substitution at Position 6

The trifluoroethoxy group can undergo displacement by nucleophiles under basic or acidic conditions. For example, analogous pyridazine derivatives with chloroalkyl substituents (e.g., 3-chloromethylpyridazine) undergo substitution reactions to introduce cyclopropyl groups .

Electrophilic Substitution

The electron-withdrawing trifluoroethoxy group deactivates the pyridazine ring, directing electrophilic substitution to position 3. This is consistent with SAR studies on pyridazine derivatives, where substitutions at position 3 are common .

Cycloaddition Reactions

Pyridazine derivatives are versatile in [3 + n] cycloaddition reactions , which can form fused heterocycles. While direct evidence for this compound is limited, analogous systems demonstrate regioselective cycloadditions.

[3 + 4] Cycloadditions

For example, pyridazine ylides react with dipolarophiles (e.g., trifluoroethyl acrylate) to form tetrahydropyrrolopyridazines via 6-endo-trig cyclization .

Reaction Conditions :

-

Catalyst : None required (thermal reactions).

-

Regioselectivity : Complete regioselectivity observed, yielding single products.

Functional Group Transformations

The trifluoroethoxy group enhances solubility and reactivity, enabling further functionalization.

Amidation and Coupling Reactions

Pyridazine derivatives participate in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) and amidation, as seen in the synthesis of pyridazine-based carboxamides .

Reduction Reactions

While not explicitly studied for this compound, pyridazine derivatives can undergo selective reduction (e.g., using NaBH₄) to form dihydropyridazine intermediates.

Stability and Reactivity

-

Metabolic Stability : Pyridazine derivatives with cyclopropyl and trifluoroethoxy groups often exhibit good metabolic stability due to reduced hydrolytic cleavage .

-

Electron-Withdrawing Effects : The trifluoroethoxy group reduces electron density on the pyridazine ring, favoring electrophilic substitution and stabilizing intermediates in oxidation reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Pyridazine derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine exhibit significant activity against various bacterial strains. A study demonstrated that such derivatives can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| This compound | Escherichia coli | 45 μg/mL |

The presence of the trifluoroethoxy group is believed to enhance the antibacterial efficacy compared to non-fluorinated analogs.

Antiviral Applications

Given the increasing demand for antiviral compounds, particularly during the COVID-19 pandemic, research has focused on the ability of pyridazine derivatives to inhibit viral replication. Studies have indicated that certain structural features in pyridazines can disrupt viral entry mechanisms or inhibit viral protein functions.

Case Study: Antiviral Efficacy

A recent investigation into pyridazine compounds revealed their potential to inhibit SARS-CoV-2 replication through interactions with viral proteins. This suggests that this compound could serve as a lead compound for developing antiviral therapies.

Cancer Research

Pyridazine derivatives have shown promise in cancer treatment due to their ability to target specific cellular pathways involved in tumor growth. For instance, some studies have reported that pyridazine-based compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 2: Inhibition of Cyclin-Dependent Kinases by Pyridazine Derivatives

| Compound | Target Kinase | IC50 Value (nM) |

|---|---|---|

| This compound | CDK1 | 150 ± 20 |

| This compound | CDK4 | 120 ± 15 |

These findings indicate that this compound may be effective in treating various cancers by modulating cell proliferation pathways.

Chemical Synthesis

The trifluoroethoxy group in this compound also facilitates its use as a reagent in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: Similar in structure but with a chlorine substituent instead of a cyclopropyl group.

3,5-Bis(2,2,2-trifluoroethoxy)pyridazine: Features two trifluoroethoxy groups on the pyridazine ring.

Uniqueness

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the presence of both cyclopropyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a pyridazine derivative that has garnered attention due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological profile of compounds, impacting their interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃N₂O. The presence of the trifluoroethoxy group contributes to its lipophilicity and metabolic stability, which are crucial for drug-like properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N₂O |

| Molecular Weight | 216.17 g/mol |

| Log P | 3.5 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds containing trifluoromethyl groups can enhance antimicrobial potency by altering membrane permeability and disrupting bacterial cell walls.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses .

Antitumor Activity

The compound has also shown promise in cancer research. In a series of assays against various cancer cell lines, it exhibited cytotoxic effects through apoptosis induction. The compound's ability to inhibit cell proliferation was linked to its interaction with specific kinase pathways involved in cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a range of bacterial strains demonstrated that this compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a robust antimicrobial profile suitable for further development as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of acute inflammation induced by LPS, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use as an anti-inflammatory therapeutic .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of pyridazine derivatives. The trifluoromethyl group is particularly noted for enhancing binding affinity to target enzymes and receptors involved in inflammatory and cancer pathways .

Summary of Findings

| Activity Type | Assay Type | Result |

|---|---|---|

| Antimicrobial | MIC Test | Effective against S. aureus (10 µg/mL) |

| Anti-inflammatory | LPS-Induced Model | Reduced edema and cytokines |

| Antitumor | Cell Proliferation Assay | Induced apoptosis in cancer cells |

Propiedades

IUPAC Name |

3-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-15-8-4-3-7(13-14-8)6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJBUAKWNEOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.